molecular formula C14H21N3O B2577255 1-{[3-(Aminomethyl)phenyl]methyl}piperidine-3-carboxamide CAS No. 954583-87-0

1-{[3-(Aminomethyl)phenyl]methyl}piperidine-3-carboxamide

Cat. No. B2577255
CAS RN: 954583-87-0
M. Wt: 247.342
InChI Key: CJOCAKIMIJTCFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-{[3-(Aminomethyl)phenyl]methyl}piperidine-3-carboxamide” is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

The synthesis of piperidine derivatives has been a topic of interest in recent years . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Specific methods of piperidine synthesis, functionalization, and their pharmacological application have been published .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .


Chemical Reactions Analysis

The current scientific literature summarizes intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Scientific Research Applications

Antimalarial Activity

The compound has been investigated for its antimalarial potential. Researchers synthesized a series of 1,3,5-tris[(4-(substituted-aminomethyl)phenyl)methyl]benzene derivatives and evaluated them in vitro against Plasmodium falciparum (the malaria parasite). Notably, one derivative, 1m , demonstrated potent antimalarial activity with an IC50 value in the sub-μM range. Additionally, derivative 1r showed promise against the P. falciparum CQ-resistant strain .

Telomere Targeting

These derivatives may interact with the telomeres of P. falciparum . Telomeres are potential targets for antiparasitic compounds. Researchers have explored the ability of these derivatives to stabilize parasitic telomeric G-quadruplexes, which play a crucial role in parasite survival .

Cytotoxicity Assessment

The in vitro cytotoxicity of these aza polyaromatic derivatives was evaluated on human HepG2 cells. Balancing antiprotozoal activity with cytotoxicity is essential for drug development. Derivative 1m exhibited a favorable ratio of cytotoxicity to antiprotozoal activity against the CQ-sensitive strain 3D7 .

Selective Antiprotozoal Activity

Derivative 1r emerged as an interesting antimalarial compound with a selectivity index (SI) of 17.28 against the CQ-resistant strain W2 . Its specificity highlights its potential as a targeted antiprotozoal agent .

Blood Coagulation Factor Xa Inhibition

While not directly related to antimalarial activity, it’s worth noting that the compound 1-{[3-(aminomethyl)phenyl]methyl}piperidine-3-carboxamide shares structural similarities with other derivatives. For instance, the discovery of DPC423 , a highly potent and selective inhibitor of blood coagulation factor Xa, demonstrates the versatility of this scaffold .

General Importance of Piperidine Nucleus

Beyond its specific applications, the piperidine nucleus plays a crucial role in drug discovery. Heterocyclic compounds, especially those containing nitrogen, are ubiquitous in nature and medicine. Understanding their biological qualities and exploring novel derivatives remains an active area of research .

Safety And Hazards

The safety data sheet for a similar compound, (S)-1-N-BOC-3-(Aminomethyl)piperidine, indicates that it may be harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

The future directions for research on piperidine derivatives like “1-{[3-(Aminomethyl)phenyl]methyl}piperidine-3-carboxamide” could involve further exploration of their synthesis, functionalization, and pharmacological applications . This could lead to the discovery of new drugs with potential therapeutic benefits .

properties

IUPAC Name

1-[[3-(aminomethyl)phenyl]methyl]piperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O/c15-8-11-3-1-4-12(7-11)9-17-6-2-5-13(10-17)14(16)18/h1,3-4,7,13H,2,5-6,8-10,15H2,(H2,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJOCAKIMIJTCFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC=CC(=C2)CN)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{[3-(Aminomethyl)phenyl]methyl}piperidine-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.